synthesis of ametryn (6-chloro-N-ethyl-N'-propyl-1,3,5-triazine-2,4-diamine)
synthesis of ametryn (6-chloro-N-ethyl-N'-propyl-1,3,5-triazine-2,4-diamine)
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for ametryn (IUPAC name: N-ethyl-N'-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine), a selective triazine herbicide. Ametryn is a crucial tool in modern agriculture for the pre- and post-emergence control of annual broadleaf and grass weeds in various crops.[1] This document delves into the core chemical principles, reaction mechanisms, and practical methodologies for its synthesis, tailored for an audience of researchers, scientists, and professionals in drug development and agrochemical synthesis. The guide emphasizes the rationale behind experimental choices, ensuring a deep understanding of the synthetic process.
Introduction to Ametryn: A Triazine Herbicide
Ametryn belongs to the s-triazine class of herbicides, which are characterized by a 1,3,5-triazine ring structure.[2] Its herbicidal activity stems from its ability to inhibit photosynthesis at photosystem II, disrupting the electron transport chain and leading to the death of susceptible plants.[3][4][5] Ametryn is a selective, systemic herbicide absorbed through both the roots and foliage, with translocation primarily occurring acropetally in the xylem to accumulate in the apical meristems.[2] It is widely used in crops such as sugarcane, pineapple, bananas, and corn.[2][6]
Chemical and Physical Properties
A comprehensive understanding of ametryn's properties is fundamental for its synthesis, formulation, and application.
| Property | Value | Source |
| IUPAC Name | N-ethyl-N'-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine | [2] |
| CAS Number | 834-12-8 | [2][6] |
| Molecular Formula | C₉H₁₇N₅S | [1][2] |
| Molecular Weight | 227.33 g/mol | [1][7] |
| Appearance | White to off-white crystalline solid | [1][8] |
| Melting Point | 84-89 °C (183-192 °F) | [2][6] |
| Water Solubility | 185-200 mg/L at 20-25 °C | [6][9] |
| Solubility in Organic Solvents | Soluble in methanol, acetone, and toluene | [2][6] |
| Stability | Stable in neutral, weakly acidic, and weakly alkaline media. Hydrolyzed by strong acids and alkalis.[2] |
The Chemistry of Ametryn Synthesis: A Stepwise Approach
The synthesis of ametryn, and other s-triazine herbicides, is a classic example of nucleophilic aromatic substitution on an electron-deficient heterocyclic ring. The foundational starting material for most triazine herbicides is 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.
The Principle of Sequential Nucleophilic Substitution
Cyanuric chloride possesses three highly reactive chlorine atoms. The key to synthesizing asymmetrically substituted triazines like ametryn lies in the differential reactivity of these chlorine atoms. The substitution of one chlorine atom with an electron-donating group (like an amino group) deactivates the remaining chlorine atoms towards further nucleophilic attack. This electronic effect allows for a controlled, stepwise substitution by carefully managing the reaction temperature.[10]
A general rule of thumb for the reaction of cyanuric chloride with nucleophiles is:
-
First substitution: Occurs at low temperatures (e.g., 0-5 °C).
-
Second substitution: Requires moderate temperatures (e.g., room temperature to 40-50 °C).
-
Third substitution: Necessitates higher temperatures (e.g., >80 °C).
This principle is paramount in designing a high-yield synthesis of ametryn, preventing the formation of undesired symmetrical or polysubstituted byproducts.
Primary Synthetic Pathways to Ametryn
The industrial production of ametryn typically starts from atrazine (N-ethyl-N'-(1-methylethyl)-6-chloro-1,3,5-triazine-2,4-diamine), which is itself synthesized from cyanuric chloride.[8] The final step involves the substitution of the remaining chlorine atom on the atrazine molecule with a methylthio (-SCH₃) group.
Synthesis Route 1: Thiolation of Atrazine with Methyl Mercaptan
This is a widely employed method for the synthesis of ametryn.[8][11][12] It involves the reaction of atrazine with methyl mercaptan (methanethiol) in the presence of a base.
Reaction:
Atrazine + CH₃SH + NaOH → Ametryn + NaCl + H₂O
Causality and Experimental Choices:
-
Nucleophile: Methyl mercaptan is a potent nucleophile, particularly in its deprotonated form, the methanethiolate anion (CH₃S⁻), which is generated in situ by the base.
-
Base: Sodium hydroxide (NaOH) is a cost-effective and efficient base for deprotonating the methyl mercaptan, thereby increasing its nucleophilicity.[8]
-
Solvent: An alcoholic solvent such as isopropanol or methanol is often used.[12][13] It helps to dissolve the reactants and facilitate the reaction.
-
Temperature and Pressure: The reaction is typically carried out at elevated temperatures (70-120 °C) and under pressure in a closed system to prevent the escape of the volatile methyl mercaptan (boiling point: 6 °C).[12]
Workflow Diagram:
Caption: Workflow for the synthesis of ametryn from atrazine.
Synthesis Route 2: Methylation of a Mercapto-triazine Intermediate
An alternative pathway involves first creating the mercapto-triazine intermediate, followed by methylation.[2][8]
Step 1: Synthesis of 2-mercapto-4-ethylamino-6-isopropylamino-1,3,5-triazine
This step involves reacting atrazine with a sulfur source, such as sodium hydrosulfide (NaSH) or sodium disulfide (Na₂S₂), to replace the chlorine with a thiol (-SH) group.[14]
Step 2: Methylation
The resulting mercapto-triazine intermediate is then reacted with a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I), in the presence of a base (e.g., NaOH) to yield ametryn.[2][8][11]
Causality and Experimental Choices:
-
Methylating Agent: Dimethyl sulfate is a powerful and common methylating agent. However, it is highly toxic and requires careful handling.
-
Two-Step Process: While this route is chemically feasible, it involves an additional step compared to the direct thiolation of atrazine, which can impact overall yield and process efficiency. The handling of potent methylating agents also adds complexity and safety considerations.
Logical Relationship Diagram:
Caption: Two-step alternative synthesis of ametryn.
Experimental Protocol: A Representative Procedure
The following protocol is a representative example based on publicly available information and should be adapted and optimized based on laboratory or industrial scale and safety protocols.[13]
Objective: To synthesize ametryn from atrazine and methyl mercaptan.
Materials:
-
Atrazine (C₈H₁₄ClN₅)
-
Methyl mercaptan (CH₃SH)
-
Sodium hydroxide (NaOH)
-
Methanol (CH₃OH)
-
Hexane (C₆H₁₄)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Preparation of Sodium Methanethiolate: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1 g) in dry methanol (100 ml) under an inert atmosphere. Allow the solution to cool to room temperature.
-
Addition of Methyl Mercaptan: Carefully add methyl mercaptan (12 g) to the sodium methoxide solution.
-
Reaction with Atrazine: Add atrazine (4.5 g) to the reaction mixture.
-
Reflux: Heat the mixture to reflux for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
After the reaction is complete, evaporate the solvent under reduced pressure.
-
Dissolve the residue in water and extract the aqueous phase with diethyl ether or a similar organic solvent.
-
Dry the combined organic extracts over anhydrous magnesium sulfate.
-
-
Purification:
-
Evaporate the solvent from the dried organic phase to obtain the crude product.
-
Recrystallize the crude product from a minimal amount of boiling hexane.
-
-
Final Product: Cool the hexane solution to induce crystallization. Collect the solid product by filtration and dry to obtain pure ametryn.
Conclusion
The synthesis of ametryn is a well-established process rooted in the principles of nucleophilic aromatic substitution on the s-triazine ring. The most direct and industrially relevant method involves the nucleophilic substitution of the chlorine atom in atrazine with a methylthio group, a reaction that can be efficiently carried out using methyl mercaptan in the presence of a base. By carefully controlling reaction parameters such as temperature, pressure, and stoichiometry, high yields of ametryn can be achieved. This guide provides a foundational understanding of the chemical principles and practical considerations for the synthesis of this important herbicide, serving as a valuable resource for professionals in the agrochemical and chemical synthesis fields.
References
- Ametryn: A Selective Herbicide for Broadleaf and Grass Weed Control. (2025). Google Cloud.
- Ametryn: A Selective Pre- and Post-Emergent Herbicide. (2025). Google Cloud.
- Ametryn | C9H17N5S | CID 13263.
- Ametryn (Ref: G 34162). AERU, University of Hertfordshire.
- Ametryn | 834-12-8. ChemicalBook.
- Synthesis routes of Ametryn. Benchchem.
- EXTOXNET PIP - AMETRYN.
- Ametryn 80% WG. Peptech Biosciences Ltd.
- Ametryn - Herbicides. SIPCAM OXON.
- Ametryn Model : 500g/L SC. Nanjing Essence Fine-Chemical Co., Ltd.
- An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-1,3,5-triazine
- Ametryn 834-12-8 wiki. Guidechem.
- CN108484515A - A kind of preparation method of ametryn.
- CN1326931A - Method for producing ametryn.
- Ametryn. NIST WebBook, National Institute of Standards and Technology.
Sources
- 1. Ametryn: A Selective Herbicide for Broadleaf and Grass Weed Control [jindunchemical.com]
- 2. Ametryn | C9H17N5S | CID 13263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ametryn: A Selective Pre- and Post-Emergent Herbicide [jindunchemical.com]
- 4. peptechbio.com [peptechbio.com]
- 5. sipcam-oxon.com [sipcam-oxon.com]
- 6. EXTOXNET PIP - AMETRYN [extoxnet.orst.edu]
- 7. Ametryn [webbook.nist.gov]
- 8. Ametryn | 834-12-8 [chemicalbook.com]
- 9. Ametryn (Ref: G 34162 ) [sitem.herts.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. guidechem.com [guidechem.com]
- 12. CN108484515A - A kind of preparation method of ametryn - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. CN1326931A - Method for producing ametryn - Google Patents [patents.google.com]
